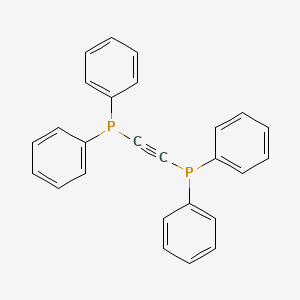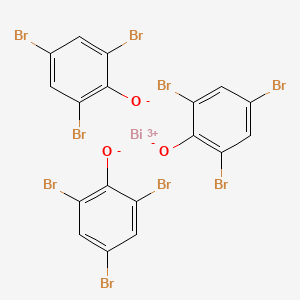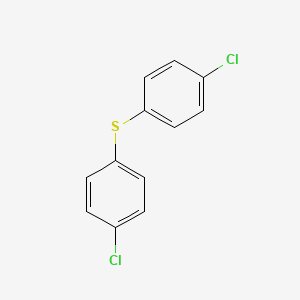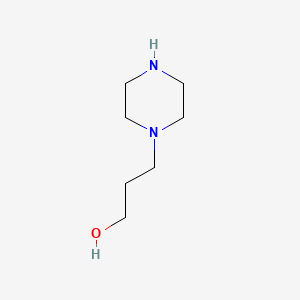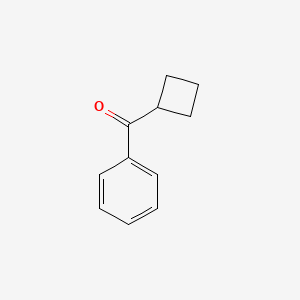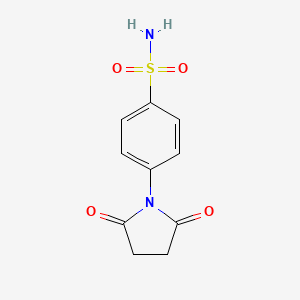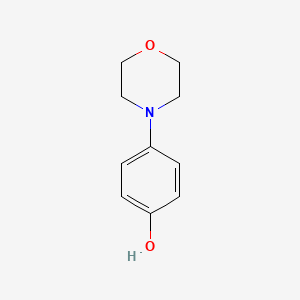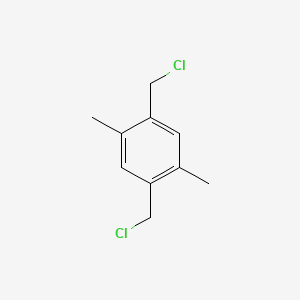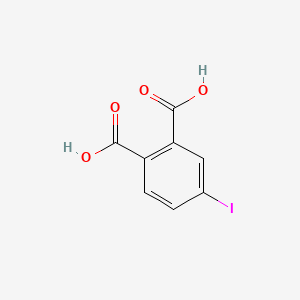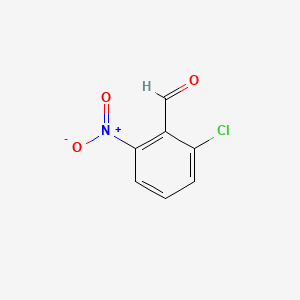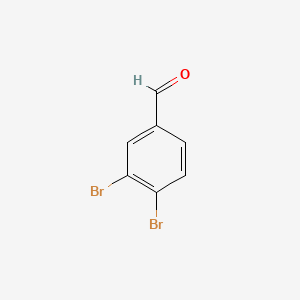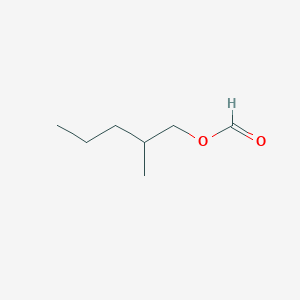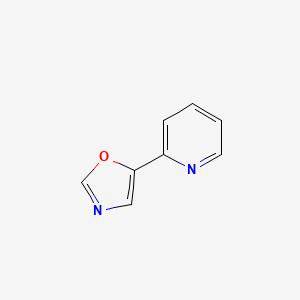
5-(2-Pyridyl)-1,3-oxazole
Vue d'ensemble
Description
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
Applications De Recherche Scientifique
Transition-Metal Catalysis
5-(2-Pyridyl)-1,3-oxazole: serves as a ligand in transition-metal catalysis. Its pyridyl group can coordinate with various metals, facilitating the formation of complex structures. This property is particularly useful in cross-coupling reactions, such as Suzuki and Negishi couplings, where the oxazole acts as a directing group to enhance reaction specificity and yield .
Photosensitizers
In the field of photodynamic therapy, 5-(2-Pyridyl)-1,3-oxazole derivatives can be employed as photosensitizers. They absorb light and transfer energy to generate reactive oxygen species, which can selectively destroy cancer cells. Their stability and tunable electronic properties make them suitable for this application .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and engage in π-π interactions makes it a candidate for constructing supramolecular architectures. These structures have potential applications in molecular recognition, self-healing materials, and responsive systems .
Biological Activity
Derivatives of 5-(2-Pyridyl)-1,3-oxazole are explored for their biological activities. They can act as enzyme inhibitors or receptor modulators, showing promise in drug discovery for various diseases. Their interaction with biological targets can be finely tuned by modifying the oxazole and pyridyl moieties .
Electrochemical Applications
The electrochemical properties of 5-(2-Pyridyl)-1,3-oxazole make it suitable for use in sensors and organic electronic devices. It can function as an electron-rich component in conductive polymers or as a redox-active element in electrochemical sensors .
Coordination Complexes
This compound can form coordination complexes with lanthanides and other metals, which are useful in the development of new materials with magnetic, optical, or catalytic properties. The pyridyl group’s coordination ability is key to the stability and functionality of these complexes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,3-oxazole | |
CAS RN |
70380-73-3 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


